Absolute Stereochemical Configuration at C-4: (R)- vs (S)- vs Racemate in SIRT2 Inhibition and CNS Programs
The (R)-enantiomer (CAS 1228570-20-4) provides a defined stereochemical input distinct from the (S)-enantiomer (CAS 1228566-51-5) and the racemate (CAS 780734-91-0). In chroman-4-amine SIRT2 inhibitor series, the (S)-enantiomer of the unsubstituted core exhibits an IC₅₀ of 1.7 μM, demonstrating that absolute configuration dictates target engagement . The (R)-6-ethyl derivative is therefore the required input for structure–activity relationship (SAR) studies where (R)-configuration is pharmacophorically essential, avoiding the confounded biological readout of racemic or (S)-configured alternatives.
| Evidence Dimension | SIRT2 inhibition potency (class-level) |
|---|---|
| Target Compound Data | (R)-6-Ethylchroman-4-amine (specific IC₅₀ not yet reported in primary literature) |
| Comparator Or Baseline | (S)-Chroman-4-amine: IC₅₀ = 1.7 μM against SIRT2; Racemate: unresolved mixture with unpredictable potency due to stereochemical heterogeneity |
| Quantified Difference | Stereochemically defined vs. undefined; the (S)-enantiomer is a potent SIRT2 inhibitor, suggesting the (R)-enantiomer may exhibit distinct potency and selectivity profiles relevant to CNS and oncology programs. |
| Conditions | In vitro biochemical assay against SIRT2 enzyme; data for (S)-chroman-4-amine (unsubstituted core) from literature. |
Why This Matters
Procurement of the (R)-enantiomer ensures stereochemical fidelity, which is critical for SAR reproducibility and avoiding data contamination from the opposite enantiomer in biological assays.
